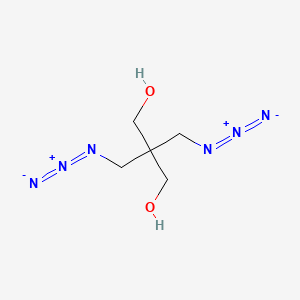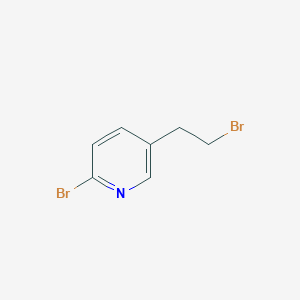![molecular formula C13H16N2O2 B8676051 tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8676051.png)
tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate
Descripción general
Descripción
tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate typically involves the cyclization of a suitable precursor. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core. This is followed by the substitution of the N-1 position with a tert-butylcarbonate group to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo [2,3-b]pyridine: Another heterocyclic compound with a similar structure but different substitution patterns.
Indole derivatives: These compounds also feature a fused ring system and have various biological activities.
Uniqueness
What sets tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate apart is its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-9-8-15(12(16)17-13(2,3)4)11-5-6-14-7-10(9)11/h5-8H,1-4H3 |
Clave InChI |
XPAMCWZJLDFATF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=C1C=NC=C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carbonitrile](/img/structure/B8675985.png)
![[2-(Benzyloxy)-4-ethyl-6-methylpyridin-3-yl]methanol](/img/structure/B8675988.png)



![2-Propenoic acid, 2-[(methoxycarbonyl)amino]-, methyl ester](/img/structure/B8676045.png)






